Calcium sulfite,dihydrate
Description
Overview of Calcium Sulfite (B76179) Dihydrate's Role in Modern Chemical Science and Engineering
Calcium sulfite, in its various forms, plays a significant role in modern chemical science and engineering, primarily as an intermediate product in flue-gas desulfurization (FGD) systems. wikipedia.org These systems are crucial for reducing sulfur dioxide (SO₂) emissions from the burning of fossil fuels in power plants and other industrial facilities. wikipedia.org The most commonly cited form of calcium sulfite in this context is the hemihydrate (CaSO₃·½H₂O). wikipedia.orgtaylorandfrancis.com
In a typical wet FGD process, limestone (CaCO₃) or lime (Ca(OH)₂) slurry is used to scrub SO₂ from flue gases, resulting in the formation of calcium sulfite. wikipedia.org This calcium sulfite is often further oxidized to produce calcium sulfate (B86663) dihydrate (CaSO₄·2H₂O), commonly known as gypsum, which has commercial value in the construction industry for products like wallboard. wikipedia.orgtaylorandfrancis.com
While the term "calcium sulfite dihydrate" is mentioned in some chemical databases, detailed studies focusing on its specific properties, synthesis, and applications are not prevalent in the mainstream scientific literature. The research landscape is dominated by studies on the hemihydrate form and its conversion to gypsum.
Current Research Paradigms and Future Outlook for Calcium Sulfite Dihydrate
Current research involving calcium sulfite continues to be heavily focused on optimizing FGD processes. This includes studies on the kinetics of SO₂ absorption, the influence of additives on crystal growth, and the morphology of the resulting calcium sulfite and sulfate particles. ucl.ac.uk The primary goal of much of this research is to improve the efficiency of SO₂ removal and to control the quality of the gypsum byproduct.
There is a lack of a distinct research paradigm for calcium sulfite dihydrate itself. Its potential role as a transient intermediate in the hydration of calcium sulfite hemihydrate to gypsum is a possibility, but this is not extensively explored in the available literature. researchgate.net
The future outlook for research specifically on calcium sulfite dihydrate is uncertain. It is possible that advanced analytical techniques could reveal its presence and role in certain chemical processes. However, without a clear industrial or scientific driver, dedicated research efforts may remain limited. Future research is more likely to continue focusing on the broader aspects of calcium sulfite chemistry within the context of environmental engineering and materials science.
Properties
CAS No. |
10035-03-7 |
|---|---|
Molecular Formula |
C13H9FO2 |
Synonyms |
Calcium sulfite,dihydrate |
Origin of Product |
United States |
Fundamental Crystallography and Structural Analysis of Calcium Sulfite Dihydrate
Advanced Crystallographic Characterization
The atomic arrangement of calcium sulfite (B76179) dihydrate has been precisely detailed using single-crystal X-ray diffraction, offering a comprehensive understanding of its structure.
Calcium sulfite dihydrate adopts an orthorhombic crystal system. Its precise identification and theoretical modeling hinge on the accurate determination of its unit cell parameters and space group. While reported unit cell parameters show slight variations due to differing experimental conditions, the accepted space group is Pnma.
Table 1: Unit Cell Parameters for Calcium Sulfite Dihydrate
The crystal lattice of calcium sulfite dihydrate is composed of calcium ions (Ca²⁺), sulfite ions (SO₃²⁻), and water molecules. The sulfite ion has a trigonal pyramidal geometry with the sulfur atom at its apex. Each calcium ion is coordinated by oxygen atoms from both sulfite ions and water molecules, forming a distorted monocapped trigonal prism. The analysis of interatomic bond lengths and angles provides insight into the chemical bonding within the crystal.
Table 2: Selected Interatomic Bond Lengths and Angles in Calcium Sulfite Dihydrate
Note: Data represents typical ranges found in crystallographic literature. oup.comoup.com
Hydrogen bonds are fundamental to the stability of the calcium sulfite dihydrate crystal structure. The water molecules are integral to a complex network of these bonds, acting as both donors and acceptors to link the sulfite ions and water molecules into a three-dimensional framework. researchgate.net The orientation and strength of these hydrogen bonds significantly shape the crystal's architecture and are key to the dihydrate phase's stability under particular conditions. This intricate network dictates many of the crystal's physical properties, such as its mechanical strength and thermal stability.
Polymorphism and Structural Variants of Calcium Sulfite
Calcium sulfite exhibits polymorphism, with the hemihydrate and dihydrate forms being the most extensively studied. wikipedia.org The existence of these different crystalline forms is a critical aspect of its chemistry, especially in industrial applications like flue gas desulfurization.
In addition to the stable hemihydrate and the less common dihydrate, other metastable phases of calcium sulfite have been documented. researchgate.netescholarship.org These can include anhydrous forms or other hydrates with varying water content. wikipedia.org The identification of these transient phases is challenging due to their tendency to convert to more stable forms. Techniques such as X-ray powder diffraction (XRPD), thermal analysis (TGA/DSC), and spectroscopy are crucial for their study. For example, a metastable α-calcium sulfite hemihydrate has been identified, which is distinct from the more common β-form in its crystal structure. researchgate.net
The transformation between different polymorphs of calcium sulfite in aqueous environments is a complex process influenced by factors like temperature, pH, supersaturation, and the presence of additives. researchgate.netresearchgate.net A key industrial process is the transformation of the dihydrate to the more stable hemihydrate, which is thought to proceed via a dissolution-reprecipitation mechanism. The more soluble dihydrate dissolves, creating a supersaturated solution from which the less soluble hemihydrate nucleates and grows. The kinetics of this transformation are sensitive to various factors; for instance, higher temperatures generally increase the transformation rate. researchgate.net Certain ions or organic molecules can either inhibit or promote this transformation by adsorbing to crystal surfaces, thereby affecting nucleation and growth. researchgate.net A thorough understanding of these mechanisms is vital for controlling the crystallization of the desired polymorph in industrial settings.
Chemical Compounds Mentioned
Table 3: List of Chemical Compounds
Crystal Defects and Impurity Inclusion within Calcium Sulfite Dihydrate Structures
The idealized crystal lattice of calcium sulfite dihydrate (CaSO₃·2H₂O) is often disrupted by the presence of structural imperfections and the incorporation of foreign substances. These deviations from a perfect crystalline structure, known as crystal defects and impurities, play a significant role in defining the material's physical and chemical properties. Understanding these imperfections is critical for controlling crystallization processes and ensuring the desired quality of the final product.
Analysis of Lattice Imperfections and Their Origin
The ordered, repeating arrangement of atoms in a calcium sulfite dihydrate crystal can be disturbed by various lattice imperfections. expii.com These defects can be classified based on their geometry and have origins rooted in the conditions of crystal formation and subsequent processing. openaccessjournals.com
Point Defects: These are zero-dimensional defects that disrupt the crystal lattice at a single atomic site. libretexts.org Common point defects include:
The formation of point defects is often influenced by thermal vibrations within the crystal lattice. iitk.ac.in
Line Defects: These are one-dimensional imperfections that extend along a line of atoms within the crystal. libretexts.org The most common type of line defect is a dislocation, which can be categorized as:
Mechanical stress applied to the crystal is a primary cause of dislocations. iitk.ac.in
Planar Defects: Also known as interfacial defects, these are two-dimensional imperfections that separate different regions of a crystal. openaccessjournals.com They include:
The origin of these defects is often tied to the crystallization process itself. openaccessjournals.com Rapid cooling or the application of external stress can introduce a significant number of defects. libretexts.org For instance, the transition between different phases of calcium sulfate (B86663), such as from dihydrate to hemihydrate, involves a rearrangement of the crystal lattice that can lead to the formation of defects. upb.ro
Impact of Impurities on Crystal Growth and Stability
The presence of impurities during the crystallization of calcium sulfite dihydrate can significantly alter its growth, morphology, and stability. nih.govacs.org These impurities can be other ions or organic compounds present in the crystallization medium.
Ions with similar charge but different radii to Ca²⁺, such as Mg²⁺ and Sr²⁺, can be incorporated into the crystal lattice. nih.govresearchgate.net This substitution can strain the lattice and affect the crystal's growth rate and shape. researchgate.net For example, some studies on the related compound calcium sulfate have shown that the presence of Mg²⁺ can reduce the crystal growth rate. researchgate.net Other ions like Al³⁺ and Fe³⁺ can also influence crystal size by adhering to the crystal edges during growth. researchgate.net The presence of impurities like silicon (Si) and sodium (Na) can lead to the formation of elongated, needle-like crystals. nih.govacs.orgresearchgate.net
The table below summarizes the effects of various ionic impurities on the crystallization of calcium sulfate, providing insights that may be analogous to calcium sulfite systems.
Organic compounds can also act as inhibitors or modifiers of crystal growth by adsorbing onto the crystal surfaces and blocking active growth sites. imt.si This can lead to changes in crystal habit and size.
The stability of calcium sulfite dihydrate crystals can also be compromised by the inclusion of impurities. The internal stress created by foreign ions or molecules can make the crystal more prone to dissolution or transformation into other phases, such as calcium sulfite hemihydrate (CaSO₃·½H₂O). researchgate.net For instance, impurities like CaCO₃ and CaSO₃ in flue gas desulfurization (FGD) gypsum have been shown to retard the transformation to α-calcium sulfate hemihydrate. researchgate.net
Synthesis Pathways, Formation Mechanisms, and Crystallization Kinetics
Nucleation and Growth Processes of Calcium Sulfite (B76179) Dihydrate
The formation of calcium sulfite crystals from a supersaturated solution is a multi-step process involving nucleation, the birth of new crystal entities, followed by their subsequent growth. The interplay between these phenomena dictates the final particle size distribution and morphology.
Nucleation, the initial step in crystallization, can occur through primary (in the absence of existing crystals) or secondary (induced by existing crystals) mechanisms. lu.se In the context of calcium sulfite crystallization, the process can shift from being dominated by primary nucleation to being controlled by crystal growth as the reaction progresses. scispace.comntu.edu.tw
Research on calcium sulfite hemihydrate provides specific insights into these kinetics. Studies in continuous flow crystallizers at temperatures of 28°C and 55°C have quantified nucleation rates, which were found to vary significantly based on conditions. researchgate.netosti.gov The nucleation rate constant is notably dependent on pH, exhibiting a maximum value around pH 5.5 and decreasing at both higher and lower pH levels. osti.govutexas.edu Furthermore, the presence of sulfate (B86663) ions in the solution acts as an inhibitor, reducing the nucleation rate. utexas.edu The activation energy for nucleation has been estimated to be approximately 4 kcal/mole for temperatures ranging from 25 to 55 °C. utexas.edu
Once stable nuclei have formed, they grow by the deposition of solute molecules from the supersaturated solution. The rate of this growth is a key factor in determining the final size and characteristics of the crystals. For calcium sulfite hemihydrate, the crystal growth rate has been found to follow a parabolic rate law, indicating it is second order relative to the supersaturation of calcium sulfite. scispace.comntu.edu.twutexas.edu
Supersaturation is the primary driving force for both nucleation and crystal growth. The degree of supersaturation directly impacts the rate at which calcium sulfite precipitates. Studies have shown that the growth rate of calcium sulfite hemihydrate is a strong function of the relative supersaturation. researchgate.net
In industrial settings like wet scrubber systems, managing supersaturation is critical to prevent uncontrolled scaling. It is recommended that the relative supersaturation ratio for calcium sulfite be kept below 6 to ensure scale-free operation. lu.se The degree of agglomeration, or the clustering of individual crystals, appears to be only a weak function of relative supersaturation. scispace.comntu.edu.tw
Factors Governing Crystal Morphology and Habit Modification
The external shape, or habit, of calcium sulfite crystals is not fixed and can be significantly altered by various factors during the crystallization process. These modifications are crucial as they affect the physical properties of the resulting material, such as its settling and dewatering characteristics.
The chemistry of the solution from which crystals precipitate plays a pivotal role in determining their final form. The pH of the solution is a key variable affecting the degree of agglomeration. scispace.comntu.edu.tw In studies of calcium sulfite hemihydrate, operating pH values between 5.8 and 6.8 have been shown to produce single platelet crystals and their agglomerates. scispace.comntu.edu.tw
The presence of other ions can also influence crystal habit. For example, the sulfate content in the solid crystals can affect their size and shape. utexas.edu While extensive research on the effect of ionic strength on calcium sulfite dihydrate morphology is limited, it is a known factor in the crystallization of related compounds.
| pH Value | Effect on Nucleation Rate | Observed Crystal Habit | Reference |
|---|---|---|---|
| 4.2 | ~50% lower than maximum | Data Not Specified | osti.gov |
| 5.5 | Maximum Rate | Data Not Specified | osti.govutexas.edu |
| 5.8 - 6.8 | Data Not Specified | Platelets and their agglomerates | scispace.comntu.edu.tw |
| 6.5 | ~50% lower than maximum | Data Not Specified | osti.gov |
Additives, even in small concentrations, can dramatically alter crystal growth and morphology by adsorbing onto specific crystal faces, thereby inhibiting growth in certain directions. The addition of the organic additive Ethylenediaminetetraacetic acid (EDTA) has been noted to affect the agglomeration of calcium sulfite hemihydrate crystals. scispace.comntu.edu.tw
Inorganic additives also play a significant role. Manganese (Mn²⁺) has been observed to coprecipitate with calcium sulfite solids. researchgate.net In related processes where calcium sulfate dihydrate is produced from calcium sulfite slurries, inorganic polyphosphates have been used as crystal modifiers to produce bulky, rhombic crystals instead of the more common acicular (needle-like) habit. justia.com The effectiveness of these polyphosphate additives was observed across a wide pH range (3 to 14). justia.com
| Additive | Target Compound | Observed Effect | Reference |
|---|---|---|---|
| Ethylenediaminetetraacetic acid (EDTA) | Calcium Sulfite Hemihydrate | Affects the degree of agglomeration | scispace.comntu.edu.tw |
| Manganese (Mn²⁺) | Calcium Sulfite Hemihydrate | Coprecipitates with the solid | researchgate.net |
| Inorganic Polyphosphates | Calcium Sulfate Dihydrate (from CaSO₃) | Modifies crystal habit from acicular to rhombic | justia.com |
Studies on Agglomeration and Particle Size Distribution
The aggregation of primary crystals into larger clusters, or agglomerates, is a critical characteristic of calcium sulfite hemihydrate, influencing its behavior in industrial applications such as flue gas desulfurization (FGD). Research indicates that the precipitates of calcium sulfite hemihydrate in agitated suspensions have a distinct tendency to form agglomerates. scispace.comntu.edu.tw These agglomerates are typically composed of individual platelet-shaped crystals. scispace.com
Several factors have been identified that influence the extent of agglomeration. The pH of the solution is a key determinant; studies conducted in a pH range of 5.80 to 6.80 have consistently produced agglomerates of these platelet crystals. scispace.com In contrast, the degree of agglomeration appears to be only weakly dependent on the relative supersaturation of the solution and the magma density (the concentration of solid particles in the slurry). scispace.comntu.edu.tw The addition of chelating agents like Ethylenediaminetetraacetic acid (EDTA) has also been shown to affect the agglomeration process. scispace.comntu.edu.tw
The size of these agglomerates can be significant. In studies of the thermal dehydration of calcium sulfite hemihydrate, the reactant material was observed to consist of agglomerates with diameters reaching up to 100 micrometers (µm). cdnsciencepub.com The particle size distribution and morphology, in turn, affect the material's reactivity. It has been noted that granular forms of calcium sulfite dissolve more readily in mild acid than platelet forms, a phenomenon attributed to the granules' much larger relative surface area. epa.gov This suggests that in processes like SO₂ scrubbing, the granular forms may be preferentially destroyed. epa.gov The analysis of particle size distribution in these studies is often carried out using techniques such as a Microtrac sizer. scispace.com
| Factor | Effect on Agglomeration | Source |
|---|---|---|
| pH | Key factor affecting the degree of agglomeration. Agglomerates of platelet crystals are consistently formed in the pH range of 5.80 to 6.80. | scispace.comntu.edu.tw |
| Relative Supersaturation | Weak effect on the degree of agglomeration. | scispace.comntu.edu.tw |
| Magma Density | Weak effect on the degree of agglomeration. | scispace.comntu.edu.tw |
| Additives (e.g., EDTA) | Has an effect on the agglomeration process. | scispace.comntu.edu.tw |
Controlled Synthesis Strategies for Tailored Calcium Sulfite Dihydrate Crystals
Precipitation from Byproduct Streams (e.g., Flue Gas Desulfurization)
Calcium sulfite is primarily synthesized on a large scale as a byproduct of wet flue gas desulfurization (FGD) processes. scispace.com In these systems, sulfur dioxide (SO₂) from the combustion of fossil fuels is absorbed by a slurry of limestone (calcium carbonate) or lime (calcium hydroxide), leading to the precipitation of calcium sulfite. atlantis-press.comavantipublishers.com The idealized reaction using lime is:
SO₂ + Ca(OH)₂ → CaSO₃ + H₂O
The goal of most modern FGD plants is to produce high-quality gypsum (calcium sulfate dihydrate) for use in construction materials. This requires the oxidation of the initially formed calcium sulfite. However, incomplete or defective oxidation results in the presence of residual calcium sulfite in the final product, which is undesirable. atlantis-press.comascelibrary.com Therefore, controlling the precipitation and subsequent oxidation of calcium sulfite is a critical aspect of the process.
Several operational parameters are manipulated to control the synthesis.
pH: The pH of the slurry is a crucial factor. On one hand, a higher pH (e.g., 7.5) can improve the initial SO₂ absorption rate. atlantis-press.com On the other hand, the oxidation rate of calcium sulfite is higher in a more acidic pH range of 3.5 to 5.4. atlantis-press.com In some applications using calcium carbide residue, an optimal pH of 4.0 was identified for the oxidation step. researchgate.net
Oxidation Control: The amount of air (oxygen) forced through the slurry is controlled to ensure complete oxidation. ascelibrary.com This is often monitored using the Oxidation-Reduction Potential (ORP) of the slurry, which indicates the degree of sulfite oxidation and allows for precise control. ascelibrary.com Under conditions of low oxidation (less than 20%), calcium sulfite and calcium sulfate can co-precipitate as mixed crystals. dbc.wroc.pl
This controlled synthesis within FGD systems is primarily aimed at managing calcium sulfite as an intermediate, ensuring it is efficiently converted to the desired calcium sulfate end-product.
Temperature-Controlled and Seed-Assisted Crystallization
While extensively studied for calcium sulfate, the specific effects of temperature and seeding on the direct crystallization of calcium sulfite are less detailed in the available literature. However, existing research provides some insights into how these strategies can be applied.
Temperature Control: Temperature is a known factor in the crystallization kinetics of calcium sulfite hemihydrate. Nucleation and crystal growth rates have been measured at different temperatures, such as 28°C and 55°C. researchgate.net The nucleation rate has been shown to have a maximum near pH 5.5 and is influenced by temperature. researchgate.net In processes where the subsequent oxidation of calcium sulfite is the goal, temperature is also a key parameter. For instance, in a system using calcium carbide residue, an optimal oxidation temperature of 60°C was determined. researchgate.net Other studies have examined the transformation of calcium sulfite hemihydrate at higher temperatures, such as 95.0°C, in concentrated chloride solutions. researchgate.net
Reactivity, Stability, and Transformation Dynamics
Oxidation Chemistry of Calcium Sulfite (B76179) Dihydrate
The oxidation of calcium sulfite (CaSO₃) to calcium sulfate (B86663) (CaSO₄), typically in the form of gypsum (CaSO₄·2H₂O), is a pivotal reaction, particularly in flue gas desulfurization (FGD) systems. researchgate.netresearchgate.net This transformation is essential for producing a stable and usable byproduct. The process is a complex gas-liquid-solid three-phase reaction, as calcium sulfite and calcium sulfate are both sparingly soluble solids. researchgate.net
2CaSO₃ + O₂ + 4H₂O → 2(CaSO₄·2H₂O) researchgate.net
The oxidation of calcium sulfite is significantly influenced by the presence of catalysts. Transition metal ions are particularly effective in accelerating the reaction rate.
Manganese (Mn²⁺): Manganese is a well-documented and potent catalyst for sulfite oxidation. researchgate.netnih.govjesc.ac.cn It accelerates the free-radical reactions, which in turn enhances the mass transfer of oxygen from the gas phase to the liquid slurry. nih.govjesc.ac.cn The reaction rate's dependence on the manganese concentration has been reported to be of the 0.5 order at low concentrations. nih.govjesc.ac.cn
Iron (Fe²⁺/Fe³⁺): Iron ions also catalyze the oxidation process through a free-radical mechanism. researchgate.netmdpi.com Fe³⁺ can react with the substrate to form complexes that then react with SO₃²⁻ in the presence of oxygen to initiate the free-radical chain. mdpi.com
Organic Acids: Certain organic acids have been studied for their catalytic effects. Peracetic acid, in particular, was found to be a highly effective catalyst for sulfite oxidation. researchgate.net
Conversely, some substances can inhibit the oxidation process. Sodium thiosulfate (B1220275) has been shown to significantly inhibit sulfite oxidation, with the reaction order of sulfite being -0.55 in the presence of a catalyst and -1.90 in its absence. researchgate.net
| Parameter | Condition | Value/Order | Source |
|---|---|---|---|
| Reaction Order (Sulfite) | Low Concentration, Mn²⁺ catalyst | 1.5 | nih.govjesc.ac.cn |
| Reaction Order (Manganese) | Low Concentration | 0.5 | nih.govjesc.ac.cn |
| Reaction Order (Oxygen) | Low Concentration, Mn²⁺ catalyst | 0 | nih.govjesc.ac.cn |
| Critical Sulfite Conc. | For shift in rate dependence | 0.007 mol/L | nih.govjesc.ac.cn |
| Critical Manganese Conc. | For shift in rate dependence | 10⁻⁴ mol/L | nih.govjesc.ac.cn |
| Activation Energy (Inhibited) | Inhibition by Sodium Thiosulfate | 53.9 kJ/mol | researchgate.net |
Dissolution and Recrystallization Processes
The dissolution and subsequent recrystallization of calcium sulfite are fundamental processes that influence particle size distribution, purity, and morphology. These phenomena are driven by thermodynamic principles and kinetic factors.
The dissolution of sparingly soluble salts like calcium sulfite is a prerequisite for its subsequent reaction or recrystallization in aqueous systems. The process is governed by the solubility product constant (Ksp) of the salt. For the analogous compound, calcium sulfate dihydrate, the dissolution process is first-order with respect to the relative subsaturation of the solution and is sensitive to stirring rates, indicating that it is controlled by film diffusion. researchgate.net The activation energy for the dissolution of CaSO₄·2H₂O has been determined to be approximately 10 ± 1.5 kcal/mole (about 42 kJ/mol). researchgate.net While specific thermodynamic data for calcium sulfite dihydrate is less common in literature, similar principles of dissolution kinetics are expected to apply. The dissolution rate is influenced by factors such as temperature, pH, and the presence of other ions in the solution. researchgate.netresearchgate.net
Recrystallization is a process where dissolved solute particles deposit onto existing crystals. A specific and spontaneous mechanism of recrystallization is known as Ostwald ripening. wikipedia.org This thermodynamically-driven process occurs because larger particles are energetically more stable than smaller particles due to a lower surface-area-to-volume ratio. wikipedia.org
The mechanism proceeds as follows:
Dissolution: Smaller, less stable crystals have a slightly higher solubility and dissolve into the solution. wikipedia.org
Diffusion: The dissolved species diffuse through the solution.
Redeposition: The solution becomes supersaturated with respect to the larger, more stable crystals, causing the dissolved material to precipitate onto their surfaces. wikipedia.org
Over time, this leads to an increase in the average crystal size and a decrease in the number of individual crystals. wikipedia.orgsci-hub.se This process is critical in determining the final properties of crystalline materials and is a key mechanism in the aging of precipitates. wikipedia.orgsci-hub.se The rate of Ostwald ripening can be controlled by either surface reaction kinetics or diffusion through the solution. sci-hub.se
Dehydration and Rehydration Pathways of Calcium Sulfite Hydrates
Calcium sulfite can exist in different hydration states, most commonly as the hemihydrate (CaSO₃·½H₂O) and the dihydrate (CaSO₃·2H₂O). The transition between these states involves dehydration (loss of water) and rehydration (gain of water), which are primarily controlled by temperature and ambient water vapor pressure.
The dehydration of calcium sulfite hemihydrate has been studied, showing a process that occurs at temperatures between 570-650 K. cdnsciencepub.com The reaction follows a nucleation and growth mechanism, characterized by a sigmoid-shaped yield-time curve. cdnsciencepub.com The activation energy for this zero-order dehydration process was determined to be 130 ± 15 kJ mol⁻¹. cdnsciencepub.com
While direct studies on the dehydration pathways of calcium sulfite dihydrate are not as prevalent, the behavior of the analogous compound, calcium sulfate dihydrate (gypsum), provides significant insight. nih.govacs.org The dehydration of gypsum is highly dependent on temperature and water vapor pressure. nih.govacs.org
At high temperatures and low water vapor pressures, gypsum can dehydrate directly to an anhydrous form in a single step. nih.govacs.org
Under other conditions, particularly with increasing water vapor pressure, a two-step process is observed, proceeding through a hemihydrate intermediate (bassanite). nih.govacs.org
It is plausible that calcium sulfite dihydrate follows similar complex dehydration pathways, where the formation of the hemihydrate is an intermediate step under specific environmental conditions. Rehydration follows the reverse pathway, where the anhydrous or hemihydrate forms take up water to form more stable, higher hydrates. The rate of rehydration can be influenced by the crystallite size of the reactant material. cdnsciencepub.com
Kinetics and Mechanisms of Thermal Dehydration to Hemihydrate and Anhydrite
The thermal dehydration of calcium sulfite dihydrate is a complex process that proceeds through distinct stages, ultimately leading to the formation of hemihydrate and then anhydrite forms. The kinetics and mechanisms of these transformations are influenced by factors such as temperature and the surrounding atmosphere.
The dehydration of orthorhombic calcium sulfite hemihydrate has been shown to follow a nucleation and growth mechanism. researchgate.net Isothermal kinetic studies reveal that the fractional reaction-time curves have a characteristic sigmoid shape, which can be modeled by the Avrami-Erofe'ev equation with n=2. researchgate.net The activation energy for the dehydration of the orthorhombic hemihydrate in the temperature range of 573–673 K has been calculated to be 173 ± 8 kJ mol⁻¹. researchgate.net This relatively high activation energy indicates that the hemihydrate is thermally stable. researchgate.net The dehydration process for the α-orthorhombic form is reported to occur between 297-400°C or 360-410°C. researchgate.net
The dehydration of the related compound, calcium sulfate dihydrate (gypsum), provides further insight into these processes. The dehydration of gypsum to calcium sulfate hemihydrate and subsequently to anhydrite (γ-CaSO₄ and β-CaSO₄) is a multi-step process. researchgate.netcsic.es The initial dehydration to hemihydrate is an endothermic process. csic.es A subsequent endothermic peak corresponds to the transformation of the hemihydrate to anhydrite. csic.es At higher temperatures, around 400°C, an exothermic reaction occurs where the soluble anhydrite (anhydrite III) irreversibly transforms into the more stable, insoluble anhydrite II (β-CaSO₄). csic.es
The kinetics of the bassanite (a form of calcium sulfate hemihydrate) to γ-anhydrite conversion have been studied using isothermal diffraction data. geoscienceworld.org The process follows a single-step mechanism under these conditions. geoscienceworld.org The Avrami-Erofe'ev equation provided the best fit for the kinetic data, yielding an empirical activation energy of 73(5) kJ/mol. geoscienceworld.org
| Dehydration Step | Temperature Range | Kinetic Model | Activation Energy (Ea) | Reference |
| Orthorhombic Calcium Sulfite Hemihydrate → Anhydrite | 573–673 K | Avrami-Erofe'ev (n=2) | 173 ± 8 kJ mol⁻¹ | researchgate.net |
| Bassanite (CaSO₄·0.5H₂O) → γ-Anhydrite | 378–423 K | Avrami-Erofe'ev | 73(5) kJ/mol | geoscienceworld.org |
| Phosphogypsum Dehydration | Ambient to 350°C | Various | 61–118 kJ/mol | csic.es |
Influence of Water Vapor Pressure on Dehydration Pathways
The partial pressure of water vapor in the surrounding environment plays a crucial role in directing the dehydration pathways of hydrated calcium salts. cdnsciencepub.comresearchgate.net Studies on calcium sulfate dihydrate have shown that water vapor can both accelerate and retard the rate of dehydration depending on the conditions. cdnsciencepub.comresearchgate.net
For both stages of dehydration (dihydrate to hemihydrate and hemihydrate to anhydrite), water vapor initially increases the rate of dehydration, but subsequently slows it down. cdnsciencepub.comresearchgate.net There are specific, temperature-dependent water vapor pressures above which each stage of dehydration can be suppressed. cdnsciencepub.comresearchgate.net
The dehydration pathway of gypsum is significantly influenced by both temperature and water vapor pressure (p(H₂O)). nih.gov
Low p(H₂O) and High Temperature: Gypsum dehydrates directly to γ-CaSO₄ in a single step. nih.gov
Increasing p(H₂O): The reaction path can become CaSO₄·2H₂O → γ-CaSO₄ → β-CaSO₄·0.5H₂O. nih.gov
High p(H₂O): A two-step conversion path is observed: CaSO₄·2H₂O → β-CaSO₄·0.5H₂O → γ-CaSO₄. nih.gov
High p(H₂O) and Low Temperature: Gypsum remains stable and does not dehydrate. nih.gov
Experimental results at 124.3°C showed that at a water vapor pressure less than 26,664 Pa, gypsum dehydration is a single-step process to γ-CaSO₄. nih.gov However, at a pressure greater than 40,130 Pa, a two-step process forming β-CaSO₄·0.5H₂O as an intermediate is observed. nih.gov The presence of water vapor also influences the crystallinity and thermodynamic properties of the resulting hemihydrate, with different forms (α- and β-modifications) being produced at different water vapor pressures. cdnsciencepub.com
| Condition | Dehydration Pathway | Intermediate Product | Final Product | Reference |
| Low Water Vapor Pressure | Single-step | None | γ-CaSO₄ | nih.gov |
| Increasing Water Vapor Pressure | Two-step | γ-CaSO₄ | β-CaSO₄·0.5H₂O | nih.gov |
| High Water Vapor Pressure | Two-step | β-CaSO₄·0.5H₂O | γ-CaSO₄ | nih.gov |
Rehydration Kinetics and Product Characterization
The rehydration of calcium sulfite anhydrite and hemihydrate is a critical process, particularly in industrial applications like the setting of plasters. The conversion of calcium sulfate hemihydrate (both α- and β-forms) to dihydrate is a single-step process with no crystalline intermediates. nih.gov The kinetics of this transformation can be influenced by the presence of seed crystals, with the addition of CaSO₄·2H₂O reducing the importance of the nucleation step in controlling the reaction rate. nih.gov
The rehydration of α-CaSO₄·0.5H₂O results in a near-complete conversion to the dihydrate (99.8%), while the conversion of the β-form is slightly lower (94.7%). nih.gov The rehydration process is exothermic, with a more significant temperature increase observed during the conversion of the β-hemihydrate. nih.gov
The rehydration of soluble anhydrite (γ-CaSO₄) is also of interest. Monte Carlo simulations have shown that γ-CaSO₄ can rehydrate to form CaSO₄·0.67H₂O in environments with high relative humidity. acs.org These simulations also indicate that γ-CaSO₄ has a strong affinity for water molecules, even in very dry atmospheres. acs.org This ability to readily absorb water vapor allows it to rehydrate to CaSO₄·0.5H₂O at a relative humidity as low as approximately 1% at 298 K. acs.org
The microstructure of the final hardened product is dependent on the water-to-gypsum ratio during hydration. ijetch.org A higher water content leads to increased porosity and a weaker bond between the dihydrate crystals. ijetch.org
Interaction with Environmental Matrices and Chemical Transformations
Behavior in Waste Management Contexts and Slurry Properties
Calcium sulfite is a major component of flue gas desulfurization (FGD) sludge, a byproduct of coal-fired power plants. dot.gov This sludge is an off-white slurry with a solids content typically between 5 and 10 percent. dot.gov The relative amounts of calcium sulfite and calcium sulfate in the sludge are crucial in determining its physical properties. dot.gov
Sludges with a high concentration of calcium sulfite present significant challenges for dewatering, as they settle and filter poorly. dot.gov These sludges are often thixotropic, meaning they appear solid but liquefy upon agitation, making them unsuitable for direct land disposal without further treatment. dot.gov Treatments can include forced oxidation, dewatering, and stabilization. dot.gov
Forced oxidation is a process where air is blown into the calcium sulfite sludge to oxidize it to calcium sulfate. dot.gov The resulting calcium sulfate crystals are larger than the original calcium sulfite particles, which improves the dewatering characteristics of the sludge. dot.gov Dewatered calcium sulfite sludge typically has a solids content of 40 to 65 percent, whereas dewatered calcium sulfate sludge can reach a solids content of 70 to 75 percent. dot.gov
The improper handling and stacking of drained gypsum from these slurries can pose risks of failure in impoundments. astm.org The strength of the sedimented gypsum slurry is highly dependent on the presence of water; it hardens when mixed with an optimal amount of water but loses strength significantly with excess water. astm.org
| Sludge Type | Typical Solids Content (Dewatered) | Key Property | Reference |
| High Calcium Sulfite | 40 - 65% | Poor dewatering, thixotropic | dot.gov |
| High Calcium Sulfate (after oxidation) | 70 - 75% | Improved dewatering | dot.gov |
Reactions with Other Ions in Complex Aqueous Systems
In complex aqueous systems, calcium sulfite can interact with various ions, influencing its transformation and the fate of other species. The oxidation of calcium sulfite to calcium sulfate can be catalyzed by certain metal ions. wikipedia.org Manganese ions (Mn²⁺) have been shown to be effective catalysts for this oxidation. wikipedia.orgresearchgate.net The presence of Mn²⁺ or a combination of Mn²⁺ and Fe³⁺ can significantly increase the oxidation rate. researchgate.net
The presence of other ions can also affect the crystal growth of calcium sulfite. The growth rate of CaSO₃ · 1/2H₂O is strongly inhibited by the presence of dissolved sulfate. researchgate.net
Calcium sulfite solids can also participate in advanced oxidation processes. In the presence of Fe(III), calcium sulfite can generate reactive oxygen species like hydroxyl radicals (HO•), sulfate radicals (SO₄•⁻), and SO₅•⁻. nih.gov These radicals can effectively oxidize pollutants such as Arsenic(III) (As(III)). nih.gov The efficiency of this process is pH-dependent, with lower pH values favoring more efficient As(III) oxidation. nih.gov At near-neutral pH, the oxidation of As(III) is attributed to HO• (67.5%), SO₅•⁻ (17.5%), and SO₄•⁻ (15%). nih.gov
The interaction of calcium sulfite with organic acids has also been studied. Dicarboxylic acids can coprecipitate with calcium sulfite solids under conditions typical of limestone slurry scrubbing for flue gas desulfurization. researchgate.net
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Chemical and Structural Elucidation
Spectroscopic methods are indispensable for probing the chemical bonding and elemental composition of calcium sulfite (B76179) dihydrate at a molecular level.
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed insights into the molecular vibrations within a crystal lattice, offering a fingerprint for the identification of the compound and the characterization of its functional groups.
In the analogous case of calcium sulfate (B86663) dihydrate, the tetrahedral sulfate ion (SO₄²⁻) and the water of hydration (H₂O) dominate the spectra. The major vibrational modes for gypsum are well-documented and serve as a valuable reference.
FTIR Spectroscopy of Calcium Sulfate Dihydrate: The FTIR spectrum of gypsum exhibits distinct bands corresponding to the vibrations of the sulfate ion and the water molecules. The presence of two crystallographically distinct types of water molecules in gypsum leads to multiple bands in the O-H stretching region.
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | ~3500-3400 | Stretching vibrations of water molecules |
| δ(H-O-H) | ~1682, 1619 | Bending vibrations of water molecules |
| ν₃(SO₄²⁻) | ~1140 | Asymmetric stretching of the sulfate ion |
| ν₁(SO₄²⁻) | ~1008 | Symmetric stretching of the sulfate ion |
| ν₄(SO₄²⁻) | ~670, 602 | Bending of the sulfate ion |
Raman Spectroscopy of Calcium Sulfate Dihydrate: Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the sulfate ion, which are typically strong in the Raman spectrum.
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | ~3500-3400 | Stretching vibrations of water molecules |
| ν₁(SO₄²⁻) | ~1008 | Symmetric stretching of the sulfate ion |
| ν₃(SO₄²⁻) | ~1136 | Asymmetric stretching of the sulfate ion |
| ν₂(SO₄²⁻) | ~494, 415 | Symmetric bending of the sulfate ion |
| ν₄(SO₄²⁻) | ~670, 621 | Asymmetric bending of the sulfate ion |
For calcium sulfite dihydrate, one would expect to see characteristic peaks for the sulfite ion's stretching and bending modes, which would differ from those of the sulfate ion due to the difference in symmetry (pyramidal for sulfite vs. tetrahedral for sulfate) and the lower oxidation state of sulfur. The vibrational modes of the water of hydration would likely appear in similar regions as in gypsum.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements on the surface of a material. nih.gov For calcium sulfite dihydrate, XPS can be used to determine the atomic concentrations of calcium, sulfur, and oxygen, and to identify the +4 oxidation state of sulfur in the sulfite ion.
While specific high-resolution XPS data for calcium sulfite dihydrate is not prevalent in the literature, the expected binding energies can be inferred from data on other sulfur-containing compounds. The binding energy of the S 2p photoelectron is highly sensitive to the oxidation state of the sulfur atom.
| Sulfur Compound | Oxidation State of Sulfur | Approximate S 2p₃/₂ Binding Energy (eV) |
| Sulfide (e.g., CaS) | -2 | ~161-162 |
| Sulfite (e.g., Na₂SO₃) | +4 | ~166-167 |
| Sulfate (e.g., CaSO₄) | +6 | ~168-170 |
The analysis of a calcium sulfite dihydrate sample would be expected to show a Ca 2p peak, an O 1s peak (with contributions from the sulfite ion and water of hydration), and a S 2p peak with a binding energy characteristic of the S(IV) oxidation state. Surface oxidation of the sulfite to sulfate could also be detected by the appearance of a shoulder or a separate peak at a higher binding energy in the S 2p spectrum.
Diffraction-Based Techniques for Crystallographic and Microstructural Analysis
Diffraction techniques are fundamental for determining the crystal structure and phase composition of crystalline materials like calcium sulfite dihydrate.
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases present in a sample and to quantify their relative abundances. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to each crystalline material.
While a standard JCPDS (Joint Committee on Powder Diffraction Standards) card for calcium sulfite dihydrate is not readily cited in the provided search results, experimental studies on the alteration of calcite in an SO₂-rich atmosphere have shown the formation of hannebachite (CaSO₃·0.5H₂O), indicating that PXRD can be effectively used to identify calcium sulfite phases. wikipedia.org
For comparative purposes, the PXRD pattern of the well-characterized calcium sulfate dihydrate (gypsum) is presented below. The major diffraction peaks are indicative of its monoclinic crystal structure.
| 2θ (degrees) | d-spacing (Å) | (hkl) |
| 11.6 | 7.62 | (020) |
| 20.7 | 4.29 | (021) |
| 23.4 | 3.80 | (040) |
| 29.1 | 3.07 | (041) |
| 31.1 | 2.87 | (121) |
Quantitative analysis using methods like Rietveld refinement can be applied to the PXRD data to determine the precise phase composition of a mixture, for instance, to quantify the amounts of calcium sulfite dihydrate, unreacted starting materials, or oxidation products like calcium sulfate dihydrate.
Detailed single-crystal structural data for calcium sulfite dihydrate is scarce. However, structural studies on other forms of calcium sulfite have been conducted. Anhydrous calcium sulfite (CaSO₃) possesses a complex polymeric structure. mdpi.com The tetrahydrate form (CaSO₃·4H₂O) has been shown to crystallize with a structure consisting of [Ca₃(SO₃)₂(H₂O)₁₂]²⁺ cations. mdpi.com These studies confirm the pyramidal geometry of the sulfite anion. mdpi.com
For a detailed illustration of the type of data obtained from a single-crystal XRD study, the crystallographic information for calcium sulfate dihydrate (gypsum) is provided. mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 6.284(1) Å |
| b | 15.200(1) Å |
| c | 6.523(1) Å |
| β | 127.41(1)° |
| Volume | 494.9 ų |
| Z | 4 |
This level of detail allows for the precise determination of atomic coordinates, enabling a complete understanding of the crystal packing and bonding.
In-situ X-ray diffraction allows for the real-time monitoring of changes in the crystalline structure of a material as a function of temperature, pressure, or chemical environment. This is particularly valuable for studying phase transformations, crystallization processes, and dehydration/hydration reactions.
Studies on the hydration of calcium sulfate hemihydrate (CaSO₄·0.5H₂O) to form calcium sulfate dihydrate (gypsum) are excellent examples of the application of in-situ XRD. By collecting diffraction patterns at regular time intervals during the hydration process, researchers can track the disappearance of the hemihydrate phase and the emergence and growth of the dihydrate phase. This provides kinetic data on the rate of transformation and can reveal the presence of any intermediate phases.
Similarly, in-situ XRD could be employed to study:
The precipitation of calcium sulfite dihydrate from an aqueous solution, monitoring the nucleation and crystal growth.
The dehydration of calcium sulfite dihydrate upon heating, identifying the temperatures at which it transforms to the hemihydrate and anhydrous forms.
The oxidation of calcium sulfite dihydrate to calcium sulfate dihydrate in an oxidizing atmosphere, observing the gradual change in the crystal structure.
These studies provide dynamic information that is not accessible through conventional, static XRD measurements.
Microscopic and Imaging Techniques for Morphological and Surface Studies
Advanced microscopic and imaging techniques are indispensable for characterizing the morphology, particle size, nanoscale structure, and surface growth mechanisms of calcium sulfite dihydrate. These methods provide direct visualization of the material's physical attributes, which are critical for understanding its behavior and optimizing its applications.
Scanning Electron Microscopy (SEM) for Morphology and Particle Size
Scanning Electron Microscopy (SEM) is a powerful tool for elucidating the three-dimensional morphology and particle size distribution of calcium sulfite dihydrate crystals. This technique provides high-resolution images of the crystal surfaces, revealing detailed information about their shape, habit, and surface texture.
Research findings from SEM analyses consistently show that calcium sulfite dihydrate crystals typically exhibit a needle-shaped or prismatic morphology. researchgate.net The aspect ratio of these crystals can vary significantly depending on the crystallization conditions, such as temperature, pH, and the presence of additives. In some preparations, the crystals appear as well-formed, elongated needles, while in others, they can be more irregular with rougher surface textures and a greater number of cavities. researchgate.net
The particle size of calcium sulfite dihydrate, as determined by SEM, is also highly dependent on the synthesis route. The ability to measure individual particle dimensions from SEM micrographs allows for a detailed understanding of the particle size distribution within a sample. This is crucial as particle size can influence properties such as reactivity, dissolution rate, and bulk density.
Table 1: Morphological Characteristics of Calcium Sulfite Dihydrate Observed by SEM
| Observed Feature | Description | Source |
|---|---|---|
| Crystal Habit | Predominantly needle-shaped and prismatic crystals. | researchgate.net |
| Surface Topography | Can range from smooth facets to rough textures with cavities, influenced by the presence of scale inhibitors. | researchgate.net |
Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the investigation of the internal structure, crystallinity, and nanoscale defects of calcium sulfite dihydrate. By transmitting electrons through an ultra-thin sample, TEM can reveal details about the crystal lattice and any imperfections within it.
TEM studies have been instrumental in observing the transformation pathways of related calcium sulfate phases, such as the hydration of bassanite (calcium sulfate hemihydrate) to form gypsum (calcium sulfate dihydrate). nih.govnih.gov These in-situ studies using liquid cell TEM (LCTEM) and cryogenic TEM (cryo-TEM) have provided direct evidence for dissolution-reprecipitation mechanisms at the nanoscale. nih.gov
High-resolution TEM (HRTEM) can be used to visualize the atomic lattice of calcium sulfate minerals. For instance, in the study of bassanite, a precursor to gypsum, HRTEM has shown lattice spacings corresponding to specific crystallographic planes. researchgate.net While specific studies on nanoscale defects in calcium sulfite dihydrate are less common, the technique is well-suited to identify dislocations, stacking faults, and grain boundaries that can significantly impact the material's mechanical and chemical properties. TEM images of naturally crystallized calcium sulfate dihydrate have revealed an ordered lattice arrangement. researchgate.net
Table 2: Nanoscale Structural Features of Calcium Sulfate Hydrates Revealed by TEM
| Feature | Observation | Significance | Source |
|---|---|---|---|
| Crystallinity | Ordered lattice arrangement in naturally crystallized forms. | Confirms the crystalline nature of the material at the nanoscale. | researchgate.net |
| Phase Transformation | Direct observation of bassanite transforming to gypsum via dissolution and reprecipitation. | Provides mechanistic insights into hydration processes. | nih.govnih.gov |
Atomic Force Microscopy (AFM) for Surface Processes and Growth Mechanisms
Atomic Force Microscopy (AFM) is a unique technique that allows for the in-situ, real-time imaging of crystal surface processes in aqueous environments at the nanoscale. cambridge.orgugr.es This capability has made AFM an invaluable tool for studying the fundamental growth and dissolution mechanisms of calcium sulfate dihydrate (gypsum).
Furthermore, AFM can be used to investigate the influence of inhibitors and promoters on crystal growth. The presence of certain ions or organic molecules can alter the shape of growth steps or even block them entirely, thus modifying the crystal habit. The technique can also be used to study dissolution processes, revealing the formation of etch pits that are crystallographically controlled. researchgate.net
Table 3: Insights into Gypsum (Calcium Sulfate Dihydrate) Growth from AFM Studies
| Parameter | Research Finding | Implication | Source |
|---|---|---|---|
| Growth Mechanism | Layer-by-layer growth through the advancement of steps. | Elucidates the fundamental process of crystal formation. | gfz-potsdam.de |
| Dissolution Mechanism | Occurs via step retreat and the formation of crystallographically oriented etch pits. | Provides understanding of how the material dissolves at a molecular level. | researchgate.net |
Thermal Analysis Techniques for Phase Transitions and Reaction Kinetics
Thermal analysis techniques are essential for understanding the behavior of calcium sulfite dihydrate upon heating. These methods monitor changes in the physical and chemical properties of the material as a function of temperature, providing critical information on phase transitions, dehydration processes, and thermal stability.
The dehydration of calcium sulfate dihydrate (gypsum) is a well-studied process that occurs in two main stages. nih.govlinseis.com This process can be effectively monitored using techniques such as Thermogravimetric Analysis (TGA), which measures changes in mass, and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), which detect endothermic and exothermic events.
Upon heating, calcium sulfate dihydrate first loses approximately 1.5 molecules of water to form calcium sulfate hemihydrate (CaSO₄·0.5H₂O). nih.govlinseis.com This is observed as a significant mass loss in TGA and a corresponding endothermic peak in DTA/DSC, typically occurring between 100°C and 150°C. linseis.comresearchgate.net The second dehydration step involves the loss of the remaining 0.5 molecules of water to form anhydrite (γ-CaSO₄), which is also an endothermic process occurring at a slightly higher temperature, around 197°C. nih.gov
At higher temperatures, further phase transitions occur. An exothermic peak observed around 340-375°C corresponds to the transformation of soluble γ-anhydrite to insoluble β-anhydrite. nih.govlinseis.comrigaku.com At much higher temperatures, another endothermic peak around 1220°C indicates the transition from the β-form to the α-form of anhydrite. linseis.comrigaku.com Finally, decomposition of calcium sulfate to calcium oxide and sulfur trioxide begins at temperatures above 1250°C. linseis.comrigaku.com
The kinetics of these dehydration and phase transition processes can also be studied using thermal analysis. The rate of these reactions is influenced by factors such as heating rate and the partial pressure of water vapor. researchgate.net
Table 4: Thermal Events in the Analysis of Calcium Sulfate Dihydrate
| Temperature Range (°C) | Observed Event | Technique | Description | Source |
|---|---|---|---|---|
| 100 - 150 | Endothermic Peak / Mass Loss | DTA/DSC, TGA | Dehydration of CaSO₄·2H₂O to CaSO₄·0.5H₂O. | nih.govlinseis.comresearchgate.net |
| ~197 | Endothermic Peak / Mass Loss | DTA/DSC, TGA | Dehydration of CaSO₄·0.5H₂O to γ-CaSO₄ (anhydrite). | nih.gov |
| 340 - 375 | Exothermic Peak | DTA/DSC | Phase transition from soluble γ-anhydrite to insoluble β-anhydrite. | nih.govlinseis.comrigaku.com |
| ~1220 | Endothermic Peak | DTA/DSC | Phase transition from β-anhydrite to α-anhydrite. | linseis.comrigaku.com |
Computational and Theoretical Studies of Calcium Sulfite Dihydrate Systems
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of crystalline solids like calcium sulfate (B86663) dihydrate.
DFT calculations have been employed to examine the crystalline, electronic, and mechanical characteristics of calcium sulfate hydrates. researchgate.net Studies show excellent agreement between the lattice parameters of calcium sulfate dihydrate estimated via DFT and those determined through experimental data. researchgate.net
The fundamental structure of all calcium sulfate minerals, including the dihydrate form, consists of shared structural motifs: CaO₈ polyhedra and SO₄ tetrahedral groups. researchgate.net The electronic properties are predominantly influenced by the O-2s, S-3p, and Ca-3d orbitals, a direct consequence of these identical structural units. researchgate.net The analysis of the density of states (DOS) for calcium sulfate dihydrate reveals distinct molecular-like characteristics with highly localized peaks. researchgate.net
The water molecules within the gypsum lattice, while equivalent, are significantly distorted geometrically when compared to free water molecules. researchgate.net The bonding environment involves a network of Ca-O-S bonds, creating a honeycomb-shaped channel structure where water molecules are located. researchgate.net
Table 1: DFT-Calculated Properties of Calcium Sulfate Dihydrate
| Property | DFT Calculation Insights | Source |
|---|---|---|
| Lattice Parameters | Excellent agreement with experimental data. | researchgate.net |
| Structural Motifs | Composed of CaO₈ polyhedra and SO₄ tetrahedral groups. | researchgate.net |
| Electronic Properties | Primarily influenced by O-2s, S-3p, and Ca-3d orbitals. | researchgate.net |
| Water Molecule Geometry | Significantly distorted compared to free H₂O molecules. | researchgate.net |
| Behavior Under Pressure | SO₄ tetrahedron distorts; CaO polyhedra become more regular. | researchgate.net |
DFT calculations are instrumental in predicting and interpreting spectroscopic data. By modeling the vibrational modes of the crystal lattice, DFT can forecast the expected peaks in Raman and infrared (IR) spectra. For instance, structural refinements from high-pressure studies show that the distortion of the sulfate tetrahedra, as predicted by computational models, explains the observed splitting of the ν₁ sulfate stretching mode in Raman spectroscopy. researchgate.net These theoretical predictions provide a powerful tool for validating experimental results and identifying different phases of calcium sulfate, such as gypsum, bassanite (hemihydrate), and anhydrite, which each possess unique spectral fingerprints. researchgate.net
Molecular Dynamics (MD) Simulations of Crystallization and Interfacial Phenomena
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of complex processes like crystallization and surface interactions.
MD simulations, combined with experimental techniques like high-energy X-ray diffraction, have been used to derive the structure of precursor clusters to crystalline gypsum. gfz-potsdam.de These studies support a non-classical crystallization pathway, where the formation of gypsum does not proceed directly from ions in solution. gfz-potsdam.deleeds.ac.uk Instead, the process involves multiple stages:
Formation of Precursor Species: The reaction between Ca²⁺ and SO₄²⁻ ions in a supersaturated solution first leads to the formation of primary solid species or solute clusters. gfz-potsdam.demdpi.com
Amorphous Intermediate: These precursors can aggregate to form an amorphous calcium sulfate (ACS) phase. researchgate.netrsc.org
Metastable Crystalline Phase: The amorphous phase may then transform into the metastable hemihydrate (bassanite) before the final, stable dihydrate (gypsum) phase crystallizes. researchgate.netrsc.org
Classical MD simulations using various force fields have been run to explore the dynamic properties and stability of these primary species. gfz-potsdam.de The kinetics of the entire precipitation process, incorporating both nucleation and crystal growth, can be described by kinetic models derived from these simulation data. researchgate.net The rate of crystal growth has been shown to be proportional to the crystal surface area and the square of the supersaturation, with the rate-controlling step being the dehydration of calcium ions. researchgate.net
The interaction of ions and molecules with the surfaces of growing gypsum crystals is critical as it can significantly alter crystallization kinetics and crystal morphology. MD simulations help model these adsorption processes at an atomic level.
Studies have investigated the effects of various inorganic additives, such as Li⁺, Na⁺, K⁺, and Mg²⁺, on gypsum crystallization. leeds.ac.ukwhiterose.ac.uk It was found that these cations primarily adsorb to the surfaces of the growing crystals rather than becoming incorporated into the crystal structure (with the partial exception of Na⁺). leeds.ac.uk This surface adsorption delays nucleation and growth. leeds.ac.uk Mg²⁺, in particular, was found to decrease nucleation and growth kinetics 5 to 10 times more than the other alkali metals. leeds.ac.uk This strong interaction is attributed to entropic attraction, as both gypsum surfaces and Mg²⁺ ions act as "structure-making" species on their surrounding water molecules. leeds.ac.uk
Table 2: Effect of Inorganic Additives on Gypsum Crystallization
| Additive Ion | Primary Interaction Mechanism | Effect on Kinetics | Morphological Change | Source |
|---|---|---|---|---|
| Li⁺ | Surface Adsorption | Delays nucleation and growth | Longer, narrower crystals | leeds.ac.uk |
| Na⁺ | Surface Adsorption & Partial Incorporation | Delays nucleation and growth | Minimal | leeds.ac.uk |
| K⁺ | Surface Adsorption | Least delay of nucleation and growth | Minimal | leeds.ac.uk |
| Mg²⁺ | Strong Surface Adsorption | Strongly delays nucleation and growth | Longer, narrower crystals | leeds.ac.uk |
Water molecules are an integral part of the calcium sulfate dihydrate crystal structure, and their behavior is crucial to the material's properties and stability. MD simulations can probe the interactions of these lattice water molecules. DFT studies have shown that water molecules within the gypsum lattice are significantly distorted compared to their geometry in a free state. researchgate.net
Furthermore, computational studies combined with experimental methods like gravimetric water sorption have explored the role of water in mediating phase transformations. nih.gov In regions of the crystal with processing-induced lattice disorder, there is an increased tendency to sorb water. nih.gov This sorbed water can then act as a medium for dissolution and chemical reactions, potentially leading to the dissociation of the crystal structure and the formation of new hydrates. nih.gov Understanding these water-mediated interactions is essential for predicting the stability of gypsum-based materials in different environments. nih.gov
Applications and Environmental Engineering Research
Flue Gas Desulfurization (FGD) Byproduct Management and Utilization
In wet flue gas desulfurization (FGD) systems, sulfur dioxide is removed from the exhaust gases of fossil fuel-fired power plants. This is achieved by reacting the gas with a slurry of an alkaline sorbent, typically limestone. The reaction results in the formation of calcium sulfite (B76179). Depending on the process, this calcium sulfite can be further oxidized to calcium sulfate (B86663), commonly known as gypsum. However, in many cases, a sludge rich in calcium sulfite dihydrate is produced, which requires effective management and presents opportunities for utilization.
The purity and crystal morphology of the FGD byproduct are critical for its potential reuse. Research has shown that various impurities in the limestone and the process water, such as MgCO₃, Al₂O₃, Fe₂O₃, and Cl⁻ ions, can significantly impact the characteristics of the final calcium sulfate dihydrate product. For instance, an increase in the total content of MgCO₃, Al₂O₃, and Fe₂O₃ in limestone can lead to a higher number of needle-like crystals. Chloride ions, in particular, have been found to distort the crystal structure, changing them from orthorhombic to irregular forms.
Optimizing the FGD process to enhance byproduct purity involves careful selection of raw materials and control of process parameters. For example, using limestone with a high calcium carbonate content and low levels of impurities is desirable. Additionally, controlling the concentration of ions like Cl⁻, Fe³⁺, and Mn²⁺ in the FGD slurry is crucial for optimizing the characteristics of the final product. A study indicated that while a certain concentration of Cl⁻ can be beneficial for the combination of gypsum crystals, higher concentrations lead to distorted crystal morphology and increased moisture content.
Forced oxidation is a key step in converting calcium sulfite to calcium sulfate (gypsum), which has better dewatering properties and a wider range of applications. This process involves blowing air into the calcium sulfite sludge, which oxidizes the calcium sulfite to calcium sulfate, resulting in larger and more easily dewatered crystals.
The large volumes of calcium sulfite dihydrate sludge generated from FGD systems present both a disposal challenge and a resource opportunity. Valorization of this sludge is a key area of research, focusing on converting it into valuable products. One of the primary pathways for valorization is the oxidation of calcium sulfite to high-purity gypsum (calcium sulfate dihydrate). This synthetic gypsum can be used in the manufacturing of wallboard, cement, and as a soil amendment in agriculture.
Another avenue for valorization is the direct transformation of calcium sulfite into α-calcium sulfate hemihydrate, a valuable cementitious material. Research has demonstrated that this transformation can be achieved in a concentrated calcium chloride solution at atmospheric pressure. This process involves the oxidation of calcium sulfite and subsequent crystallization of α-calcium sulfate hemihydrate.
Furthermore, FGD sludge containing calcium sulfite has been investigated for its potential to inhibit acid mine drainage from coal refuse. The alkaline nature of the sludge and the reducing properties of calcium sulfite can help to neutralize acidity and create an environment that prevents the oxidation of pyrite, a primary cause of acid mine drainage. The presence of unreacted lime and fly ash in the sludge can further enhance this inhibitory effect.
| Parameter | Effect on Byproduct Quality | Optimization Strategy |
| Limestone Purity | High CaCO₃ content leads to higher purity gypsum. Impurities like MgCO₃, Al₂O₃, and Fe₂O₃ can affect crystal morphology. | Select limestone with high CaCO₃ content and low impurity levels. |
| Chloride Ion Concentration | Can distort crystal structure and increase moisture content at high concentrations. | Maintain Cl⁻ concentration below critical levels (e.g., 5000 mg/L) in the FGD slurry. |
| Heavy Metal Ions (Fe³⁺, Mn²⁺) | Can act as catalysts for SO₂ oxidation but also affect crystal growth and purity. | Control the concentration of these ions in the slurry. |
| Oxidation | Forced oxidation converts calcium sulfite to calcium sulfate, improving dewatering and creating a more usable byproduct. | Implement efficient forced oxidation systems to ensure complete conversion. |
Role in Environmental Remediation and Waste Treatment Technologies
Beyond its origins in air pollution control, calcium sulfite dihydrate is being explored for its utility in treating other environmental contaminants. Its chemical properties allow it to participate in precipitation and adsorption processes, making it a candidate for various remediation and waste treatment applications.
Calcium sulfite precipitation has been identified as an effective method for the removal of certain pollutants from wastewater. One notable application is in the recovery of phosphate (B84403) and ammonia (B1221849). In a process designed to recover these nutrients from high-strength wastewater, calcium ions that could inhibit the desired struvite precipitation were sequestered by adding sulfite to form calcium sulfite. This allowed for the efficient recovery of phosphate and ammonia as struvite. The resulting calcium sulfite, along with other precipitated solids, has potential applications in the cement industry. nih.gov
Calcium-based compounds are also widely used in the chemical precipitation of phosphorus from wastewater. The addition of a calcium source leads to the precipitation of calcium phosphate, a stable and insoluble compound. This method is valued for its low cost and simplicity. While much of the literature focuses on calcium hydroxide (B78521) or calcium chloride, the principle of calcium-based precipitation is relevant to the potential use of calcium sulfite in similar applications, particularly in scenarios where sulfite is already present or can be beneficially introduced.
A significant challenge in managing FGD sludge with a high concentration of calcium sulfite is its poor dewatering characteristics. Calcium sulfite sludges tend to settle and filter poorly and can be thixotropic, meaning they appear solid but liquefy when agitated. This makes their disposal and handling difficult.
A primary method for enhancing the solid-liquid separation and dewatering of this sludge is through forced oxidation. By converting the fine and irregularly shaped calcium sulfite particles into larger, more uniform calcium sulfate (gypsum) crystals, the dewatering process is significantly improved. This transformation allows for the use of conventional dewatering equipment like centrifuges and belt filter presses to achieve a much drier and more stable filter cake. Research has also explored the synthesis of calcium sulfate dihydrate with specific crystal morphologies, such as prismatic shapes instead of needle-like shapes, to further simplify and accelerate the industrial filtration process.
Integration into Materials Science and Engineering (as a component in processes)
The byproducts of flue gas desulfurization, including calcium sulfite dihydrate and its oxidized form, calcium sulfate dihydrate (FGD gypsum), are increasingly being viewed as valuable raw materials in various industrial and engineering applications.
The most prominent use of FGD-derived calcium sulfate is in the construction industry. It is a key component in the manufacturing of Portland cement, where it acts as a set retarder. It is also the primary raw material for producing drywall and specialized plasters. The conversion of calcium sulfite to calcium sulfate is essential for these applications.
Recent research has focused on creating higher-value materials from FGD gypsum. One such area is the synthesis of calcium sulfate whiskers. These microfibers can be used to enhance the performance of cement-based materials, improving their mechanical properties and durability. The production of these whiskers can be achieved through methods like atmospheric acidification, which offers a cost-effective alternative to hydrothermal processes.
Furthermore, calcium sulfite dihydrate itself can be a precursor in chemical synthesis. For example, it can be used in the production of sulfuric acid. In a process that was used commercially until the 1970s, calcium sulfate was roasted with shale or marl to liberate sulfur dioxide gas, a precursor for sulfuric acid, while also producing calcium silicate (B1173343) for use in cement clinker. wikipedia.org
The table below summarizes the key research findings related to the applications of calcium sulfite dihydrate and its derivatives in environmental and materials engineering.
| Application Area | Research Focus | Key Findings |
| FGD Byproduct Management | Process optimization for byproduct purity | Impurities in limestone and process water affect crystal morphology and purity. Control of ion concentrations is crucial. |
| Valorization of Sludge | Conversion to valuable products | Oxidation to gypsum for use in construction. Direct transformation to α-calcium sulfate hemihydrate. Use in inhibiting acid mine drainage. |
| Environmental Remediation | Pollutant removal from wastewater | Calcium sulfite precipitation effectively sequesters calcium ions, enabling phosphate and ammonia recovery as struvite. nih.gov |
| Solid-Liquid Separation | Dewatering of FGD sludge | Forced oxidation of calcium sulfite to calcium sulfate significantly improves dewatering characteristics. |
| Materials Science | Integration into new materials | Use of FGD gypsum in cement and drywall. Synthesis of calcium sulfate whiskers to reinforce cement-based materials. Precursor for sulfuric acid production. wikipedia.org |
Reactivity and Behavior in Cementitious Systems (e.g., as a component in cement)
Calcium sulfite, typically in its hemihydrate form (CaSO₃·0.5H₂O), is a significant component of industrial byproducts, particularly from flue gas desulfurization (FGD) processes. battelle.org Its application in cementitious systems is primarily as a partial or full replacement for gypsum (calcium sulfate dihydrate, CaSO₄·2H₂O), which is traditionally used to control the setting time of Portland cement. researchgate.netmapei.com The reactivity and behavior of calcium sulfite in cement are distinct from that of calcium sulfate, leading to different hydration products and effects on the final properties of the mortar or concrete.
When calcium sulfite is introduced into a cement mixture, it interacts with the aluminate phases of the clinker. Research shows that in cements mixed with calcium sulfite hemihydrate, the primary hydrated product formed is an AFm phase, specifically C₃A·CaSO₃·12H₂O. researchgate.net This contrasts with cements using gypsum, where the formation of ettringite (AFt) is the dominant reaction controlling the initial hydration. researchgate.net The formation of these different phases has a direct impact on the cement's setting time and strength development. Studies have confirmed that calcium sulfate dihydrate can be replaced with calcium sulfite hemihydrate up to 2% by mass while still meeting standards for setting time and compressive strength. researchgate.net
The source and form of the sulfur-containing compound—be it calcium sulfite hemihydrate, calcium sulfate dihydrate (gypsum), calcium sulfate hemihydrate (bassanite), or anhydrous calcium sulfate (anhydrite)—significantly influence the hydration kinetics and performance of the cement. nih.gov For instance, hemihydrate forms of calcium sulfate tend to accelerate the early hydration rate and increase early-age strength compared to the dihydrate form. nih.gov This is due to their higher solubility, which affects the concentration of calcium and sulfate (or sulfite) ions in the pore solution during the initial stages of hydration. nih.govnih.gov
The following table summarizes research findings on the influence of different calcium sulfate and sulfite forms on key properties of cementitious systems.
| Compound Form | Effect on Setting Time | Early Strength (e.g., 6 hours) | Hydration Products | Reference |
| Calcium Sulfite Hemihydrate | Retarding effect; can replace gypsum up to 2% | Not specified, but strength standards are met | AFm Phase (C₃A·CaSO₃·12H₂O) | researchgate.net |
| Calcium Sulfate Dihydrate (Gypsum) | Delays hydration rate | Lower initial strength gain | Ettringite (AFt) | nih.gov |
| Calcium Sulfate Hemihydrate (Bassanite) | Accelerates early hydration | 34-39% increase in compressive & flexural strength | Ettringite (AFt) | nih.gov |
| Anhydrous Calcium Sulfate (Anhydrite) | Delays hydration rate, longest setting time | Lower initial strength gain | Ettringite (AFt) | nih.gov |
This table is interactive and can be sorted by column.
Formation and Stability in Geochemical Systems
In natural geochemical systems, calcium sulfite is generally a transient and unstable compound. It is susceptible to oxidation, readily converting to the more stable calcium sulfate. This transformation is a key process in both natural and engineered environments, such as the conversion of FGD waste into commercial-grade gypsum. battelle.org
The dominant and most stable form of calcium-sulfur-oxygen compounds in most low-temperature geological settings is calcium sulfate dihydrate, the mineral gypsum. gfz-potsdam.de Gypsum is a common mineral found in extensive evaporite deposits, which form from the evaporation of saline water. gfz-potsdam.de The formation and stability of calcium sulfate phases are governed by physicochemical conditions such as temperature, pressure, and water activity. leeds.ac.uk
The primary calcium sulfate minerals found in geochemical systems are gypsum (CaSO₄·2H₂O), bassanite (CaSO₄·0.5H₂O), and anhydrite (CaSO₄). gfz-potsdam.de Their stability fields are well-defined:
Gypsum (Dihydrate) : Is the most stable phase at temperatures below approximately 40-60 °C in aqueous solutions. gfz-potsdam.de It is the primary mineral phase to precipitate from evaporating seawater and is common on the Earth's surface. gfz-potsdam.de
Bassanite (Hemihydrate) : Is metastable in aqueous solutions and high-humidity environments. gfz-potsdam.de It readily transforms into the more stable gypsum at lower temperatures. researchgate.net Consequently, natural deposits of bassanite are very rare. gfz-potsdam.de
Anhydrite (Anhydrous) : Becomes the stable phase at higher temperatures (above 40-60 °C). gfz-potsdam.de It is often formed through the dehydration of gypsum during deep burial and diagenesis of sedimentary rocks. gfz-potsdam.de
The precipitation of gypsum from a supersaturated solution can be a complex process, sometimes proceeding via the formation of precursor phases such as amorphous calcium sulfate or bassanite, which then transform into the more stable dihydrate form. researchgate.net The following table outlines the general stability conditions for the main calcium sulfate hydrates in geochemical environments.
| Mineral | Formula | Thermodynamic Stability | Common Geochemical Occurrence | Reference |
| Gypsum | CaSO₄·2H₂O | Stable at < 40-60 °C | Primary mineral in marine evaporite deposits; surface environments. | gfz-potsdam.de |
| Bassanite | CaSO₄·0.5H₂O | Metastable in aqueous solutions | Very scarce; may occur as a transient phase or pseudomorph. | gfz-potsdam.de |
| Anhydrite | CaSO₄ | Stable at > 40-60 °C | Formed by dehydration of gypsum in subsurface, higher temperature environments. | gfz-potsdam.de |
This table is interactive and can be sorted by column.
Emerging Research Frontiers in Calcium Sulfite Dihydrate
Nanostructured Calcium Sulfate (B86663) Dihydrate: Synthesis and Characterization
The synthesis of nanostructured calcium sulfate dihydrate and its precursor, calcium sulfate hemihydrate, is a significant area of research, driven by their potential in applications such as bone regeneration and advanced composite materials. Various methods have been developed to control the size, morphology, and phase of these nanoparticles.
A primary approach involves room-temperature microemulsion techniques. In one such method, nanosized calcium sulfate hemihydrate was successfully created using calcium carbonate and sulfuric acid within a microemulsion system stabilized by surfactants like TritonX-114, SDBS, or CTAB. This process yields nanocrystals smaller than 5 nm, which then grow into nanorod clusters with diameters exceeding 100 nm nih.gov. The choice of surfactant was found to control the final morphology of the nanoparticles nih.gov. Characterization using X-ray Diffraction (XRD) confirmed the product as the calcium sulfate hemihydrate phase nih.gov.
Another method is the cryo-vacuum technique, which processes dihydrate calcium sulfate into a nanocrystalline form. This material can then be gently heated to produce hemihydrate nanoparticles researchgate.net. Electron microscopy of the resulting powder revealed aggregates of acicular (needle-like) crystals with widths of approximately 30-80 nm and lengths of 400-600 nm researchgate.net. This nanostructure provides a surface area about ten times greater than that of conventional calcium sulfate researchgate.net.
Furthermore, research has explored the integration of carbon nanostructures, such as Carbon Nanotubes (CNTs), to create nanomodified gypsum composites. The introduction of CNTs acts as "crystallization nuclei," promoting the formation of a fine, dense, needle-like crystal structure utm.md. Quantum-chemical analysis indicates a chemical interaction between the calcium sulfate dihydrate molecules and the graphene-like surface of the CNTs, which accelerates the crystallization process and enhances the mechanical strength of the final composite material utm.md.
| Synthesis Method | Precursors/Reagents | Resulting Nanostructure | Key Characteristics | Reference |
|---|---|---|---|---|
| Room-Temperature Microemulsion | Calcium carbonate, Sulfuric acid, Surfactants (TritonX-114, SDBS, CTAB) | Nanosized Calcium Sulfate Hemihydrate | Initial nanocrystals <5 nm; grow into nanorod clusters >100 nm diameter; morphology controlled by surfactant. | nih.gov |
| Cryo-Vacuum Technique | Dihydrate Calcium Sulfate | Nanocrystalline Calcium Sulfate Hemihydrate | Acicular crystals 30-80 nm in width and 400-600 nm in length; surface area ~10x conventional CS. | researchgate.net |
| Nanomodification | Calcium Sulfate Hemihydrate, Carbon Nanotubes (CNTs) | CNT-Gypsum Composite | Fine, dense, needle-like crystal structure; accelerated crystallization; improved mechanical strength. | utm.md |
In-situ and Operando Spectroscopy and Diffraction for Real-Time Monitoring
Understanding the transformation mechanisms of calcium sulfate hydrates is crucial for controlling the properties of materials like plaster and cement. In-situ and operando techniques, which monitor reactions in real-time under operational conditions, have provided unprecedented insights into these processes.
Time-resolved synchrotron X-ray diffraction (XRD) is a powerful tool for studying the hydration of calcium sulfate hemihydrate (CaSO₄·0.5H₂O) to form gypsum (calcium sulfate dihydrate, CaSO₄·2H₂O) nih.govresearchgate.netiucr.org. These studies have shown that the conversion is a one-step process with no crystalline intermediate phases nih.gov. The reaction kinetics differ significantly between the α- and β-forms of the hemihydrate, with the α-form generally showing a shorter induction time and a higher degree of conversion iucr.org.
By combining scanning 3D X-ray diffraction (s3DXRD) with phase contrast tomography (PCT), researchers have been able to visualize the three-dimensional shapes of crystals and determine their crystallographic orientation as the reaction proceeds nih.govresearchgate.netiucr.org. This multi-scale approach has provided clear evidence for a dissolution-precipitation mechanism, where the initial hemihydrate grains progressively dissolve while a network of intricate gypsum crystals forms and grows nih.govresearchgate.net. High-temperature XRD (HT-XRD) is another valuable technique for identifying the specific temperatures at which various phase transformations occur in the CaSO₄·xH₂O system as gypsum is heated researchgate.net.
In addition to diffraction, spectroscopic methods are also used for real-time monitoring. In-situ Raman spectroscopy has been employed to follow the transformation of bassanite (hemihydrate) to gypsum, allowing for the observation of a period where both phases co-exist nih.gov. These advanced analytical methods provide a dynamic view of crystallization, revealing the influence of factors like temperature, additives, and the specific polymorph of the starting material on the reaction pathway and final microstructure researchgate.netacs.org.
| Technique | Process Studied | Key Findings | Reference |
|---|---|---|---|
| Time-Resolved Synchrotron XRD | Hydration of α- and β-CaSO₄·0.5H₂O to CaSO₄·2H₂O | Reveals reaction kinetics, shows differences between α and β forms, confirms a one-step process with no crystalline intermediates. | nih.govresearchgate.netiucr.org |
| Scanning 3D-XRD and Phase Contrast Tomography (PCT) | Spatial and crystallographic evolution during hydration | Provides 3D visualization of crystal shapes and orientations; confirms dissolution-precipitation mechanism. | nih.govresearchgate.netiucr.org |
| High-Temperature XRD (HT-XRD) | Dehydration and phase transformations of gypsum upon heating | Identifies precise temperatures for phase changes between dihydrate, hemihydrate, and anhydrite forms. | researchgate.netresearchgate.net |
| In-situ Raman Spectroscopy | Phase transformation from bassanite to gypsum | Allows real-time monitoring of co-existing phases during transformation. | nih.gov |
Sustainable Production and Circular Economy Approaches for Calcium Sulfate Dihydrate Materials
The production of calcium sulfate dihydrate (gypsum) is undergoing a shift towards sustainability, focusing on the use of industrial and agricultural waste streams as raw materials and promoting a circular economy. These approaches reduce reliance on mined natural gypsum, minimize landfill waste, and lower the carbon footprint of production ul.ieresearchgate.net.
One significant avenue is the synthesis of gypsum from industrial byproducts. Researchers have successfully produced calcium sulfate dihydrate by reacting waste materials such as spent sulfuric acid from chemical plants with fine limestone particles, which are themselves waste from sugar and steel mills ul.iescispace.com. This process not only recycles two waste streams but also allows for structural control over the resulting gypsum crystals, producing a prismatic shape that improves filterability and the strength of derivative binders compared to the needle-like crystals often found in other synthetic gypsums ul.iescispace.com.
Another innovative and eco-friendly source is agricultural waste, particularly eggshells. An eco-friendly and low-cost process has been developed to synthesize nano-sized (19–20 nm) calcium sulfate dihydrate from waste hen and duck eggshells (calcium carbonate) researchgate.netmdpi.comresearchgate.net. This method achieves high product yields (up to 87.74%) without the need for additional precipitating reagents, supporting sustainable production goals researchgate.netmdpi.com.
The principles of a circular economy are being applied to gypsum-based construction materials, especially through the recycling of construction and demolition waste (CDW) researchgate.netmdpi.com. Gypsum from plasterboard can be infinitely recycled due to its simple chemical nature mdpi.com. Effective on-site segregation of gypsum waste allows it to be reprocessed and used as a secondary raw material, replacing over 30% of natural gypsum in the manufacturing of new plasterboards mdpi.com. This practice significantly reduces energy consumption—by as much as 65% compared to processing natural gypsum—and prevents gypsum from ending up in landfills, where it can generate toxic gases researchgate.netmdpi.com. Furthermore, phosphogypsum, a byproduct of the fertilizer industry, is being investigated for use in cement and other applications, turning a large-volume industrial waste into a valuable resource mdpi.com.
| Approach | Waste Source Material | Process/Method | Key Outcome/Benefit | Reference |
|---|---|---|---|---|
| Sustainable Synthesis | Spent Sulfuric Acid and Waste Limestone | Controlled reaction of an acid-carbonate suspension | Recycles industrial waste; produces high-quality synthetic gypsum with controlled prismatic morphology. | ul.iescispace.com |
| Eco-Friendly Production | Hen and Duck Eggshells (Calcium Carbonate) | Reaction with sulfuric acid followed by solvent evaporation | Utilizes agricultural waste; yields up to 87.74%; produces nano-sized (19-20 nm) crystals. | researchgate.netmdpi.comresearchgate.net |
| Circular Economy | Construction & Demolition Waste (CDW) Gypsum | On-site segregation, processing, and reincorporation | Reduces landfill waste and energy use (by 65%); replaces >30% of natural gypsum in new plasterboards. | researchgate.netmdpi.com |
| Circular Economy | Phosphogypsum (from fertilizer industry) | Utilization in cement and other construction materials | Valorizes a major industrial byproduct, reducing waste stockpiles and environmental impact. | mdpi.com |
Q & A
Q. What experimental methodologies are recommended for synthesizing high-purity calcium sulfite dihydrate in laboratory settings?
Calcium sulfite dihydrate can be synthesized via controlled reactions between calcium carbonate (CaCO₃) and sulfurous acid (H₂SO₃). Key steps include:
- Adjusting pH to 6–8 to favor dihydrate formation .
- Maintaining temperatures below 30°C to prevent oxidation to sulfate .
- Filtering and washing the precipitate with deionized water to remove impurities (e.g., residual sulfite ions).
- Drying under inert atmospheres (e.g., nitrogen) to avoid hydration state changes . Purity can be verified via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .
Q. What analytical techniques are most effective for characterizing calcium sulfite dihydrate’s composition and purity?
- Ion Chromatography (IC): Quantifies sulfite (SO₃²⁻) and sulfate (SO₄²⁻) ions to assess oxidation levels .
- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): Measures calcium content and detects trace metal impurities .
- XRD: Confirms crystalline structure and identifies phase impurities (e.g., anhydrous CaSO₃ or CaSO₄) .
- TGA/DSC: Determines hydration states by analyzing mass loss at ~100–150°C (dehydration) and ~500°C (sulfite decomposition) .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
